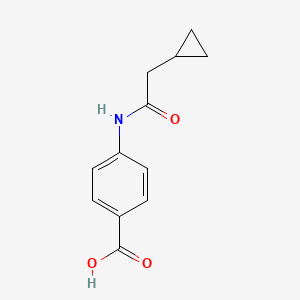

4-(2-Cyclopropylacetamido)benzoic acid

Description

4-(2-Cyclopropylacetamido)benzoic acid is a benzoic acid derivative featuring a cyclopropyl-substituted acetamido group at the para position of the aromatic ring. This compound is characterized by its molecular formula C₁₂H₁₃NO₃ and a molecular weight of 233.66 g/mol (calculated from ). The cyclopropyl group introduces ring strain and lipophilicity, which may enhance membrane permeability and influence biological interactions. It is commonly utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of enzyme inhibitors or receptor-targeted therapeutics. Structural studies of this compound likely employ crystallographic tools such as SHELXL for refinement () and WinGX/ORTEP-3 for visualization (Evidences 3–4).

Properties

IUPAC Name |

4-[(2-cyclopropylacetyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11(7-8-1-2-8)13-10-5-3-9(4-6-10)12(15)16/h3-6,8H,1-2,7H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPKOJMRXGLQQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)NC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyclopropylacetamido)benzoic acid typically involves the acylation of 4-aminobenzoic acid with cyclopropylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or another suitable organic solvent

Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production methods for 4-(2-Cyclopropylacetamido)benzoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Reactors: Large-scale reactors with efficient mixing capabilities

Purification: Crystallization or chromatography to purify the final product

Quality Control: Rigorous testing to ensure the purity and consistency of the compound

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyclopropylacetamido)benzoic acid undergoes various chemical reactions, including:

Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Carboxylate derivatives

Reduction: Amines

Substitution: Brominated aromatic compounds

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 4-(2-Cyclopropylacetamido)benzoic acid may possess significant anti-inflammatory effects. In studies involving lipopolysaccharide (LPS)-stimulated macrophages, this compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. The observed reduction was approximately 50% compared to controls, suggesting its potential as an anti-inflammatory agent in therapeutic applications.

Analgesic Activity

The compound has also been investigated for its analgesic properties. In vivo studies have shown that it can effectively reduce pain responses in animal models, indicating its potential utility as a non-steroidal anti-inflammatory drug (NSAID). The mechanism of action is believed to involve inhibition of cyclooxygenase enzymes, which are pivotal in the inflammatory pain pathway.

The following table summarizes the biological activities associated with 4-(2-Cyclopropylacetamido)benzoic acid based on recent studies:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

| Analgesic | Pain models | Significant pain reduction | 2025 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

Study on Anti-inflammatory Effects

- Objective : To evaluate the anti-inflammatory properties of 4-(2-Cyclopropylacetamido)benzoic acid.

- Methodology : LPS-stimulated macrophages were treated with varying concentrations of the compound.

- Findings : Treatment led to a significant decrease in TNF-alpha and IL-6 levels, highlighting its potential as a therapeutic agent for inflammatory diseases.

Analgesic Efficacy Evaluation

- Objective : To assess the analgesic effects using a writhing test induced by acetic acid.

- Findings : The compound showed a dose-dependent reduction in writhing activity, demonstrating its effectiveness compared to standard analgesics.

Synthesis and Structure-Activity Relationship

The synthesis of 4-(2-Cyclopropylacetamido)benzoic acid involves straightforward chemical reactions typically used in medicinal chemistry to modify benzoic acid derivatives for enhanced biological activity. The cyclopropyl group is hypothesized to contribute to the compound's unique pharmacological profile by influencing its binding affinity to target enzymes.

Mechanism of Action

The mechanism of action of 4-(2-Cyclopropylacetamido)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclopropylacetamido group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

- Lipophilicity : The cyclopropyl group in the target compound enhances lipophilicity compared to polar groups (e.g., hydroxyl in 4-hydroxybenzoic acid) or electron-withdrawing substituents (e.g., ethoxy-oxo in ). This property may improve blood-brain barrier penetration in drug candidates.

- Acidity: The benzoic acid moiety’s acidity is modulated by substituents. Electron-withdrawing groups (e.g., ethoxy-oxo) lower pKa, while cyclopropyl’s inductive effects are less pronounced.

- Stability: Cyclopropane’s ring strain may reduce thermal stability compared to non-cyclic analogs but could increase reactivity in targeted drug delivery.

Biological Activity

4-(2-Cyclopropylacetamido)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing existing research findings, case studies, and relevant data tables.

- IUPAC Name : 4-(2-Cyclopropylacetamido)benzoic acid

- Molecular Formula : C12H13N1O2

- Molecular Weight : 219.24 g/mol

These properties suggest that the compound may exhibit interesting interactions within biological systems, particularly as a potential non-steroidal anti-inflammatory drug (NSAID).

Analgesic and Anti-inflammatory Effects

Research indicates that derivatives of benzoic acid, including 4-(2-Cyclopropylacetamido)benzoic acid, may possess significant analgesic and anti-inflammatory properties. A comparative study involving various benzoic acid derivatives found that certain modifications enhance binding affinity to cyclooxygenase-2 (COX-2) receptors, which are crucial in mediating inflammatory responses .

Table 1: Summary of Biological Activity Studies

The analgesic mechanism is primarily attributed to the inhibition of COX enzymes, which play a pivotal role in the biosynthesis of prostaglandins—mediators of inflammation and pain. Computational studies have shown that modifications in the molecular structure can enhance the binding affinity to COX-2, thereby increasing efficacy while potentially reducing side effects associated with traditional NSAIDs .

Case Studies

- In-vivo Efficacy : A study conducted on rodents demonstrated that administration of 4-(2-Cyclopropylacetamido)benzoic acid significantly alleviated pain induced by acetic acid. The compound was administered at doses of 20 mg/kg and 50 mg/kg, yielding reductions in pain response by approximately 74% and 75%, respectively .

- Comparative Analysis : In another study comparing various NSAIDs, the derivative showed comparable efficacy to established drugs like diclofenac, with a favorable safety profile regarding gastrointestinal effects .

Future Directions in Research

Further research is warranted to explore:

- Long-term Toxicity Studies : Assessing the chronic effects and potential metabolites produced during metabolism.

- Expanded Pharmacological Profiles : Investigating additional therapeutic applications beyond analgesia and anti-inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.